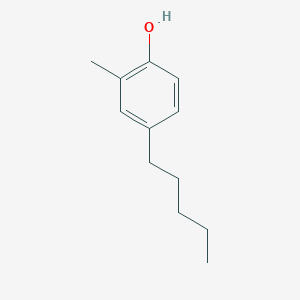
4-n-Pentyl-2-methyl-phenol
Número de catálogo B8357133
Peso molecular: 178.27 g/mol
Clave InChI: CISMOVHYWWRGQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04230596
Procedure details


153.6 g (0.8 moles) of 4-hydroxy-3-methyl-pentanophenone are added to 500 ml of diethylene glycol, 120 g (3.8 moles) of hydrazine and 196 g (3.5 moles) of potash. The solution is refluxed at 135° C. in the mass for 2 hours and then the excess hydrozine and water are distilled until the temperature of the mass is 230° C. The solution is allowed to cool and then poured into 2.5 l of deionized water. It is then acidified with concentrated hydrochloric acid to pH1. The product precipitates. It is extracted with ether. The ethereal extract is washed with deionized water and then dried on magnesium sulphate. The ether is distilled and the product is purified by distillation. It distills at 97.5° C. at 0.4 mm of mercury. 121.6 g of pure compound is obtained, namely a yield of 85%.



Identifiers


|
REACTION_CXSMILES
|
O[CH:2]([CH3:14])[CH:3](C)[CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=O.NN.[C:17]([O-:20])([O-])=O.[K+].[K+]>C(O)COCCO>[CH2:5]([C:7]1[CH:12]=[CH:11][C:17]([OH:20])=[C:9]([CH3:10])[CH:8]=1)[CH2:4][CH2:3][CH2:2][CH3:14] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
153.6 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(C(CC(=O)C1=CC=CC=C1)C)C
|
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
|
Name
|
|
|
Quantity
|
196 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(COCCO)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
135 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the excess hydrozine and water are distilled until the temperature of the mass
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is 230° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into 2.5 l of deionized water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product precipitates
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
It is extracted with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ethereal extract
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with deionized water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on magnesium sulphate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The ether is distilled
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the product is purified by distillation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
It distills at 97.5° C. at 0.4 mm of mercury
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)C1=CC(=C(C=C1)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 121.6 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

